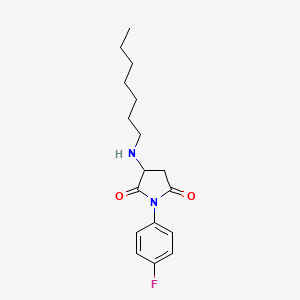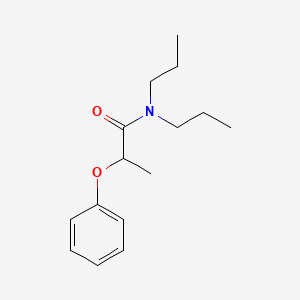
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential use as a herbicide. DCPA is a cyclopropane carboxamide herbicide that is used to control weeds in various crops such as soybeans, corn, and potatoes.
作用機序
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide works by inhibiting the growth of weeds by disrupting the synthesis of fatty acids in the plant. It does this by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. Without the ability to produce fatty acids, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has been found to have minimal effects on the environment and wildlife. It has a low toxicity to mammals, birds, and aquatic organisms, making it a safer option for herbicide use. However, it has been found to have some toxic effects on non-target plants, which could limit its use in certain areas.
実験室実験の利点と制限
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also relatively inexpensive compared to other herbicides, making it a cost-effective option for research. However, 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has some limitations for lab experiments. It has a short half-life in the environment, making it difficult to study its long-term effects. Additionally, it has been found to have some toxic effects on non-target plants, which could limit its use in certain areas.
将来の方向性
There are several future directions for research on 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide. One area of research could focus on the development of new formulations of 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide that are more effective against weeds and have fewer toxic effects on non-target plants. Another area of research could focus on the long-term effects of 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide on the environment and wildlife. Additionally, research could be conducted to determine the potential use of 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide in other applications, such as in the pharmaceutical industry.
合成法
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylmagnesium bromide with 1,1-dichloroethane, followed by the reaction of the resulting intermediate with phenylcyclopropanecarboxylic acid. The final product is obtained through a purification process that involves recrystallization and column chromatography.
科学的研究の応用
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has also been found to have a low toxicity to mammals, making it a safer option for herbicide use.
特性
IUPAC Name |
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12-8-9-15(10-13(12)2)21-16(22)17(11-18(17,19)20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRQKOUONFDGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)
methyl]-8-quinolinol](/img/structure/B5049616.png)
![2-[(3-bromobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5049620.png)
![methyl 4-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}benzoate](/img/structure/B5049624.png)
![4-chloro-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5049629.png)



![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049656.png)

![4-(3-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5049675.png)
![methyl 1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-piperidinecarboxylate](/img/structure/B5049708.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5049711.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5049719.png)